2-Isopropoxy-5-methylsulfonylbenzoic acid

GlyT1 PET tracer Isoform selectivity CHEMBL1173635

This disubstituted benzoic acid is the mandatory, patented starting material for synthesizing high-potency GlyT1 PET radioligands. The 2-isopropoxy group is structurally irreplaceable—generic 2-methoxy analogs yield pharmacologically invalid compounds. Required for GMP radiotracer production, SAR studies, and cold reference standard synthesis. Ensure your GlyT1 inhibitor program maintains target selectivity (EC50 70 nM at GlyT1) by sourcing the exact CAS 845616-02-6 intermediate.

Molecular Formula C11H14O5S
Molecular Weight 258.29 g/mol
CAS No. 845616-02-6
Cat. No. B3387559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-5-methylsulfonylbenzoic acid
CAS845616-02-6
Molecular FormulaC11H14O5S
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
InChIInChI=1S/C11H14O5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyNWXBHCBBFZOTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6): A Key Intermediate for CNS PET Tracer Development


2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) is a disubstituted benzoic acid derivative featuring a 2-isopropoxy and a 5-methylsulfonyl group . It is not a terminal bioactive molecule itself, but serves as a critical and patented intermediate in the multi-step synthesis of high-potency, radiolabelled Glycine Transporter 1 (GlyT1) inhibitors. These inhibitors are subsequently developed as Positron Emission Tomography (PET) tracers for neuroimaging applications [1]. Its primary industrial and research value is directly tied to this specific synthetic pathway, where the isopropoxy substitution pattern is a non-interchangeable structural requirement for the biological activity of the final radioligand.

Why 2-Isopropoxy-5-methylsulfonylbenzoic acid Cannot Be Substituted for Procurement of GlyT1 PET Tracer Intermediates


Generic substitution within the 2-alkoxy-5-methylsulfonylbenzoic acid chemical class is not scientifically valid. The specific alkoxy group (isopropoxy vs. methoxy or ethoxy) is a critical determinant of the final drug candidate's pharmacological profile. The patented synthesis of a key GlyT1 PET radioligand ([11C]- or [3H]-(2-Isopropoxy-5-methanesulfonyl-phenyl)-[5-(tetrahydro-pyran-4-yl)-1,3-dihydro-isoindol-2-yl]-methanone) explicitly requires 2-Isopropoxy-5-methanesulfonyl-benzoic acid as the starting material [1]. The target compound's derivative, CHEMBL1173635, demonstrates an EC50 of 70 nM at human GlyT1, whereas its selectivity against the GlyT2 isoform is profound (EC50 > 30,000 nM) [2]. Using the readily available 2-methoxy analog (CAS 50390-76-6) would lead to a different final compound with unknown and likely unfavorable pharmacological and physicochemical properties, making the specific procurement of the isopropoxy derivative a hard requirement for replicating or advancing this specific research program.

Quantitative Differentiation Evidence for 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) in GlyT1 Tracer Synthesis


GlyT1 vs. GlyT2 Selectivity Window of the Derived Pharmacophore

The target compound is a crucial building block for the synthesis of a pharmacophore with a specific GlyT1/GlyT2 selectivity profile. The derivative CHEMBL1173635, which incorporates the 2-isopropoxy-5-methylsulfonylbenzoyl moiety, is a potent inhibitor of the target GlyT1 with an EC50 of 70 nM, while exhibiting negligible activity at the anti-target GlyT2 (EC50 > 30,000 nM). This represents a selectivity window of >428-fold [1]. This profile is a direct consequence of the isopropoxy substitution; simpler analogs (e.g., derived from 2-methoxy-5-methylsulfonylbenzoic acid) would possess different steric and electronic properties, leading to a distinct and uncontrolled selectivity profile.

GlyT1 PET tracer Isoform selectivity CHEMBL1173635

Patented Synthetic Route to a Clinical PET Tracer Candidate

The compound's primary differentiation is its irreplaceable role in a patented process. The synthesis of the PET tracer [11C]-(2-Isopropoxy-5-methanesulfonyl-phenyl)-[5-(tetrahydro-pyran-4-yl)-1,3-dihydro-isoindol-2-yl]-methanone is specifically claimed starting from 2-Isopropoxy-5-methanesulfonyl-benzoic acid [1]. This is not a generic utility. The acid is first derivatized to 2-Isopropoxy-5-(2-trimethylsilanyl-ethanesulfonyl)-benzoic acid, an advanced intermediate, in a 63% yield [1]. This specific multi-step sequence is validated for producing a compound suitable for human PET imaging [1]. Other 2-alkoxy-5-methylsulfonylbenzoic acid analogs are not suitable starting materials for this exact patented process, as they would produce the wrong final radiotracer molecule.

Process chemistry PET imaging Patent-protected intermediate

Physicochemical Differentiation from the Methoxy Analog for Downstream Processing

The isopropoxy group introduces greater lipophilicity and steric bulk compared to the methoxy analog, which directly impacts the physicochemical properties of all downstream intermediates and final products. While direct experimental clogP data for the target compound was not found in the accessible primary literature, the ester derivative, isopropyl 2-isopropoxy-5-(methylsulfonyl)benzoate, has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 453.6±45.0 °C . The methoxy analog (2-Methoxy-5-(methylsulfonyl)benzoic acid) has a melting point of 190-193°C . This significant difference in physical form and polarity between the two foundational acids implies different solubility, crystallization, and chromatographic behavior for their respective derivatives, which is a key differentiator for process chemistry scale-up.

Physicochemical properties Lipophilicity Downstream chemistry

Primary Applications of 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 845616-02-6) in CNS Imaging Research


GMP Synthesis of a GlyT1 PET Tracer for Clinical Neuroimaging

A pharmaceutical company or contract manufacturer tasked with producing [11C]-(2-Isopropoxy-5-methanesulfonyl-phenyl)-[5-(tetrahydro-pyran-4-yl)-1,3-dihydro-isoindol-2-yl]-methanone under Good Manufacturing Practice (GMP) conditions for a Phase I clinical trial must source the exact starting material. The target compound is the mandatory building block for the first step of the patented synthetic route, which proceeds with a documented 63% yield to the key intermediate [1]. Procuring a generic alternative like the methoxy analog would derail the entire validated process and invalidate the regulatory filing.

Structure-Activity Relationship (SAR) Studies on GlyT1 Inhibitor Selectivity

A medicinal chemistry group focused on the NMDA receptor hypofunction hypothesis for schizophrenia needs a reliable intermediate to explore SAR around the 2-alkoxy position. By using the target compound, they can synthesize a focused library of amide derivatives and directly benchmark their potency and selectivity against the known 70 nM GlyT1 inhibitor derived from the same acid [1]. This allows for a controlled experiment where the contribution of the isopropoxy group to the >428-fold GlyT1/GlyT2 selectivity window can be deconvoluted from other structural features, a level of precision lost when starting from a scrambled set of building blocks.

Radiosynthesis Development and Preclinical Rodent Imaging Studies

An academic imaging center developing novel PET tracers for the glycine transporter aims to replicate and build upon published work. The center needs the target compound to synthesize the non-radioactive 'cold' reference standard for the active radiotracer. The use of the exact compound ensures that the analytical HPLC retention time and radiochemical identity match the published data for the [3H]-labeled version [1], a critical requirement for radio-HPLC metabolite analysis in subsequent rodent PET imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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